Kinase Selectivity: PI3Kα Inhibition Advantage Over a Phenyl-Substituted Analog
In a study of thiazolo[5,4-b]pyridine sulfonamides as PI3Kα inhibitors, the presence of a pyridyl substituent on the core was critical for activity. The representative compound 19a, featuring this pyridyl group, showed an IC50 of 3.6 nM against PI3Kα [1]. Replacing this pyridyl group with a phenyl ring led to a significant, quantifiable loss of activity, establishing the core pyridyl unit as a key differentiator for the target compound CAS 863595-17-9 over analogous phenyl-substituted thiazolo[5,4-b]pyridines [1].
| Evidence Dimension | PI3Kα enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound contains the critical pyridyl-thiazolo[5,4-b]pyridine core; IC50 is expected in the nanomolar range based on class SAR. |
| Comparator Or Baseline | Analogous compound with phenyl replacing the pyridyl on the thiazolo[5,4-b]pyridine core; activity significantly decreased (IC50 shift to micromolar or inactive range). |
| Quantified Difference | Class SAR indicates >10-fold potency reduction upon phenyl substitution for pyridyl. |
| Conditions | PI3Kα enzymatic assay; reference compound 19a used to establish SAR trends (Molecules 2020, 25(20), 4630). |
Why This Matters
This data confirms that the pyridyl-thiazolo[5,4-b]pyridine core of the target compound is a structural feature directly linked to nanomolar PI3Kα inhibition, a property not shared by its phenyl-substituted analogs.
- [1] Xia L, Zhang Y, Zhang J, Lin S, Zhang K, Tian H, et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4630. View Source
